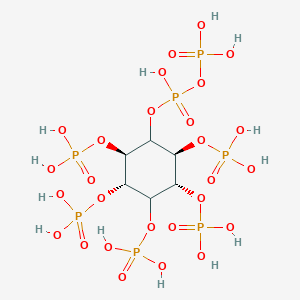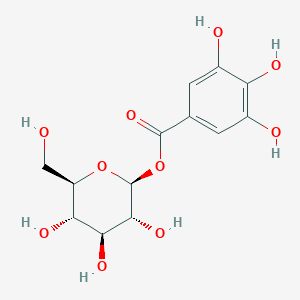
β-Glucogalline
Vue d'ensemble
Description
Beta-Glucogallin is a naturally occurring phenolic compound found in many plants, including oak, poplar, and beech trees. It is a member of the flavonoid family and is a major component of tannins. Beta-Glucogallin has been studied for its potential biological activity, including its antioxidant, anti-inflammatory, and anti-cancer properties.
Applications De Recherche Scientifique
Gestion du diabète et prévention des complications
La β-Glucogalline a été identifiée comme un inhibiteur puissant de la réductase d'aldose (ALR2), une enzyme impliquée dans les complications du diabète telles que les cataractes . Elle inhibe efficacement l'accumulation de sorbitol, un facteur majeur dans le développement de la maladie oculaire diabétique. Cette découverte soutient le potentiel de la this compound dans la gestion du diabète et la prévention de ses complications.
Applications neutraceutiques
Les formulations de this compound ont montré un effet positif en tant que neutraceutique, jouant un rôle prophylactique contre l'apparition et la progression de certaines maladies . Son inclusion dans les compléments alimentaires pourrait contribuer à la prévention des maladies et au maintien de la santé.
Thérapies contre les lésions chimiques
Les propriétés anti-peroxydation lipidique et de piégeage des carbonyles du composé en font un candidat pour le développement de traitements contre les lésions chimiques . Elle peut inverser la peroxydation lipidique et la carbonylation des protéines, réduisant ainsi la dégradation tissulaire et l'inflammation.
Biosynthèse des gallotanins
La this compound sert de précurseur dans la biosynthèse des gallotanins, une classe de polyphénols aux activités biologiques variées . La compréhension de son rôle dans cette voie peut conduire à des avancées dans la production de composés polyphénoliques naturels.
Formation des ellagitanins
Elle participe également à la formation des ellagitanins, un autre groupe de polyphénols connus pour leurs bienfaits pour la santé . La recherche sur cette application pourrait faire progresser le développement des aliments fonctionnels et des produits pharmaceutiques.
Inhibition de la réductase d'aldose en médecine traditionnelle
L'utilisation traditionnelle de l'Emblica officinalis (groseille à maquereau), qui contient de la this compound, pour le traitement du diabète en médecine ayurvédique a été étayée par des recherches modernes . Cela met en évidence l'importance du composé dans les pratiques médicales traditionnelles et contemporaines.
Potentiel dans les aliments fonctionnels
Compte tenu de ses propriétés bénéfiques pour la santé, la this compound pourrait être incorporée dans des aliments fonctionnels pour améliorer leur valeur nutritionnelle et apporter des bienfaits pour la santé . Cette application s'aligne sur l'intérêt croissant pour les produits alimentaires qui favorisent le bien-être général.
Mécanisme D'action
Target of Action
Beta-Glucogallin, also known as 1-O-Galloyl-beta-D-glucose, primarily targets Aldose Reductase (ALR2) . ALR2 is an enzyme implicated in the development of secondary complications of diabetes, including cataract .
Mode of Action
Beta-Glucogallin interacts with its target, ALR2, by binding to its active site . This binding results in the inhibition of ALR2, thereby preventing the accumulation of sorbitol, a sugar alcohol that can cause osmotic stress and damage in cells .
Biochemical Pathways
Beta-Glucogallin is a key intermediate in the biosynthesis of gallotannins . It is formed via the esterification of gallic acid and activated UDP-glucose . The molecule is then used by enzymes in the gallotannins synthetics pathway like beta-glucogallin O-galloyltransferase or beta-glucogallin-tetrakisgalloylglucose O-galloyltransferase .
Pharmacokinetics
It’s known that beta-glucogallin can effectively inhibit sorbitol accumulation by 73% at 30 µm under hyperglycemic conditions in an ex-vivo organ culture model of lenses excised from transgenic mice overexpressing human alr2 in the lens .
Result of Action
The inhibition of ALR2 by Beta-Glucogallin leads to a decrease in sorbitol accumulation, which can help prevent the progression of cataract in a diabetic rat model . Additionally, Beta-Glucogallin has been shown to have anti-inflammatory effects, suppressing the expression of interleukin-4/poly(I:C)-induced chemokines and inflammatory cytokines .
Action Environment
The action of Beta-Glucogallin can be influenced by various environmental factors. For instance, the efficacy of Beta-Glucogallin in inhibiting ALR2 can be affected by the glucose levels in the environment . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of Beta-Glucogallin.
Analyse Biochimique
Biochemical Properties
Beta-Glucogallin is involved in several biochemical reactions, primarily as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. It selectively inhibits aldose reductase with an IC50 value of 17 µM . The compound interacts with various biomolecules, including enzymes like UDP-glucose: gallate glucosyltransferase, which catalyzes the formation of beta-Glucogallin from UDP-glucose and gallic acid . Additionally, beta-Glucogallin serves as a substrate for other enzymes in the biosynthesis of gallotannins, such as beta-glucogallin O-galloyltransferase .
Cellular Effects
Beta-Glucogallin exerts multiple effects on cellular processes. It has been shown to protect RAW 264.7 macrophage cells from arsenic trioxide-induced toxicity by attenuating reactive oxygen species (ROS) production and apoptosis . The compound also enhances skin barrier function by upregulating the expression of filaggrin and hyaluronan synthase 3 (HAS3) in keratinocytes . Furthermore, beta-Glucogallin inhibits glucose-induced sorbitol accumulation in lenses isolated from transgenic mice overexpressing human aldose reductase .
Molecular Mechanism
The molecular mechanism of beta-Glucogallin involves its binding interactions with aldose reductase, where it inhibits the enzyme’s activity by occupying its active site . This inhibition prevents the conversion of glucose to sorbitol, thereby reducing sorbitol accumulation under hyperglycemic conditions. Additionally, beta-Glucogallin’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . The compound also modulates gene expression by downregulating pro-inflammatory cytokines and other inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, beta-Glucogallin has demonstrated stability and sustained activity over time. Studies have shown that pre-treatment with beta-Glucogallin can significantly reduce LPS-induced inflammatory responses in macrophages, with effects observed over several hours . The compound’s stability and long-term effects on cellular function have been confirmed in both in vitro and in vivo studies, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of beta-Glucogallin vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress and inflammation. At higher doses, potential toxic effects may arise, although specific toxicity thresholds have not been extensively studied . In diabetic rat models, beta-Glucogallin has been shown to inhibit cataract formation and reduce sorbitol accumulation in a dose-dependent manner .
Metabolic Pathways
Beta-Glucogallin is involved in the biosynthesis of hydrolyzable tannins, serving as a key intermediate in the formation of gallotannins and ellagitannins . The compound is synthesized by the enzyme UDP-glucose: gallate glucosyltransferase, which catalyzes the esterification of UDP-glucose and gallic acid . Beta-Glucogallin also participates in the metabolic pathways leading to the production of ellagic acid, a potent antioxidant .
Transport and Distribution
Within cells and tissues, beta-Glucogallin is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its interactions with enzymes involved in tannin biosynthesis, such as beta-glucogallin O-galloyltransferase . These interactions facilitate the localization and accumulation of beta-Glucogallin in specific cellular compartments, contributing to its biological activity .
Subcellular Localization
Beta-Glucogallin is primarily localized in the cytosol, where it participates in various biochemical reactions. The enzymes responsible for its synthesis and subsequent modifications, such as UDP-glucosyltransferase, are also cytosolic . This subcellular localization is crucial for the compound’s role in tannin biosynthesis and its interactions with other biomolecules .
Propriétés
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O10/c14-3-7-9(18)10(19)11(20)13(22-7)23-12(21)4-1-5(15)8(17)6(16)2-4/h1-2,7,9-11,13-20H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVRUDXLQBVIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-Glucogallin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
13405-60-2 | |
| Record name | beta-Glucogallin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 - 206 °C | |
| Record name | beta-Glucogallin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




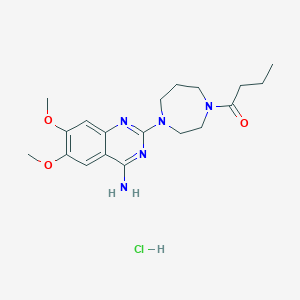

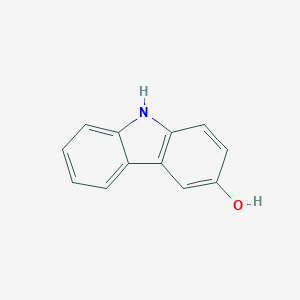
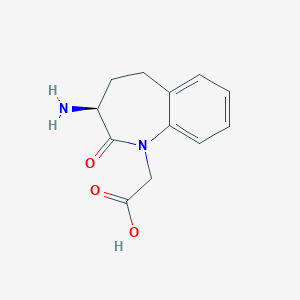


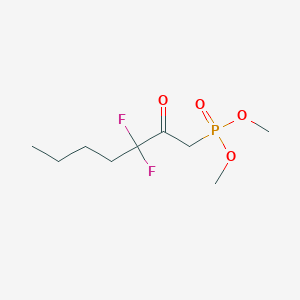

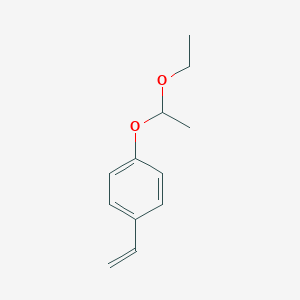
![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)
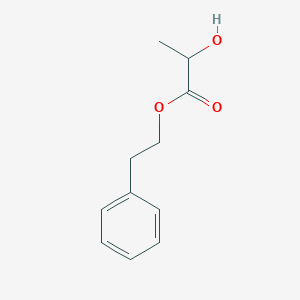
![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)
